4-{4-[(2-chlorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
“4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE” is a complex organic compound that features a diverse array of functional groups, including methoxy, chlorophenyl, benzothiazolyl, and pyrazolothiazepinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the pyrazolothiazepinone core through cyclization reactions.
- Introduction of the benzothiazolyl group via nucleophilic substitution.
- Methoxylation and chlorination reactions to introduce the methoxy and chlorophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the benzothiazolyl or pyrazolothiazepinone moieties.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at the chlorophenyl and benzothiazolyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential therapeutic agent due to its structural complexity.
Medicine
Medicinally, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(2-Chlorophenyl)methoxy]phenyl}-1H-pyrazolo[3,4-d]pyrimidin-7(6H)-one
- 1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-7(6H)-one
Uniqueness
The uniqueness of “4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE” lies in its combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C28H23ClN4O3S2 |
---|---|
Molecular Weight |
563.1 g/mol |
IUPAC Name |
4-[4-[(2-chlorophenyl)methoxy]phenyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C28H23ClN4O3S2/c1-16-25-26(17-7-9-19(10-8-17)36-14-18-5-3-4-6-21(18)29)37-15-24(34)31-27(25)33(32-16)28-30-22-12-11-20(35-2)13-23(22)38-28/h3-13,26H,14-15H2,1-2H3,(H,31,34) |
InChI Key |
UFROLIIBGAVXNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=NC6=C(S5)C=C(C=C6)OC |
Origin of Product |
United States |
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